Oxazole, 4,5-diphenyl-2-piperidino-
Description
Oxazole, 4,5-diphenyl-2-piperidino-, is a trisubstituted oxazole derivative featuring phenyl groups at positions 4 and 5 and a piperidino moiety at position 2. Oxazole, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is inherently less aromatic than thiazole due to reduced electron delocalization . The compound’s conjugate acid has a pKa of ~0.8, indicating weak basicity compared to imidazole (pKa ~7) . Trisubstituted oxazoles like this are of significant interest in medicinal chemistry due to their structural versatility, enabling interactions with diverse biological targets. Applications span antimicrobial, anticancer, and enzyme-inhibitory activities, as observed in related oxazole derivatives .
Properties
CAS No. |
20503-73-5 |
|---|---|
Molecular Formula |
C20H20N2O |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
4,5-diphenyl-2-piperidin-1-yl-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O/c1-4-10-16(11-5-1)18-19(17-12-6-2-7-13-17)23-20(21-18)22-14-8-3-9-15-22/h1-2,4-7,10-13H,3,8-9,14-15H2 |
InChI Key |
NAVVOYFFGOHKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Robinson-Gabriel Synthesis
- Description: This classical method synthesizes 2,5-diaryloxazoles by cyclodehydration of acylaminoketones under acidic conditions.
- Mechanism: Protonation of the acylamino keto moiety leads to cyclization and subsequent dehydration to form the oxazole ring.
- Yield: Typically low with conventional dehydrating agents (PCl5, H2SO4, POCl3), but improved yields (50-60%) are achievable using polyphosphoric acid.
- Relevance: Suitable for 4,5-diphenyl substitution patterns, making it a potential route for the target compound.
Fischer Oxazole Synthesis
- Description: Involves the reaction of cyanohydrins with aromatic aldehydes under mild acidic conditions to form 2,5-disubstituted oxazoles.
- Conditions: Typically uses dry ether and anhydrous HCl.
- Application: Useful for synthesizing 4,5-diphenyl oxazoles by selecting appropriate aromatic aldehydes.
Van Leusen Synthesis
- Description: A one-step reaction between aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions to yield 5-substituted oxazoles.
- Mechanism: Formation of an oxazoline intermediate followed by elimination of TosH to form the oxazole ring.
- Advantages: Mild conditions, good functional group tolerance, and potential for structural diversity.
- Application: Can be adapted for synthesizing 4,5-diphenyl substituted oxazoles by using diphenyl-substituted aldehydes.
Bredereck Reaction
- Description: Reaction of α-haloketones with amides to form 2,4-disubstituted oxazoles.
- Improvements: Use of α-hydroxyketones as starting materials enhances efficiency and environmental friendliness.
- Relevance: Provides a clean and economical route to substituted oxazoles, potentially applicable to the target compound.
Cycloisomerization Reaction
- Description: Silica gel-supported cycloisomerization of propargylic amides to polysubstituted oxazoles under mild conditions.
- Mechanism: Initial cyclization to oxazolines followed by isomerization to oxazoles.
- Advantages: High efficiency and mild reaction conditions.
- Potential: Useful for complex oxazole derivatives including those with piperidino substituents.
Erlenmeyer-Polchl Reaction
- Description: Condensation of aldehydes with anhydrous sodium acetate and acetic anhydride, followed by heating to form oxazolone derivatives, which can be converted to oxazoles.
- Application: Used for synthesizing 4,5-disubstituted oxazoles with aromatic groups.
- Limitations: Longer reaction times and harsher conditions compared to modern methods.
Modern and Green Synthetic Approaches
Microwave-Assisted Synthesis
- Method: Cyclodehydration of oximes and acid chlorides under microwave irradiation accelerates oxazole formation.
- Benefits: Rapid synthesis, improved yields, and reduced reaction times.
- Application: Effective for synthesizing complex oxazole derivatives including 4,5-diphenyl substituted compounds with piperidino groups.
Catalytic Methods
- Copper and Silver Catalysis: Two-step synthesis involving nucleophilic ring opening and 5-endo cyclization catalyzed by copper and silver salts to form substituted oxazoles.
- Iodine-Potassium Carbonate System: Synthesis of oxazoles using iodine and potassium carbonate in DMF at moderate temperatures.
- Advantages: Enhanced selectivity and milder conditions compared to traditional methods.
Specific Preparation of Oxazole, 4,5-diphenyl-2-piperidino-
While direct literature on the exact preparation of Oxazole, 4,5-diphenyl-2-piperidino- is limited, the compound can be synthesized by adapting the above methods, particularly:
- Step 1: Synthesis of 4,5-diphenyl-1,3-oxazole core via Robinson-Gabriel or van Leusen synthesis using appropriate diphenyl-substituted precursors.
- Step 2: Introduction of the piperidino substituent at position 2 through nucleophilic substitution or ring-opening reactions involving piperidine derivatives.
- Step 3: Purification and characterization to confirm structure and purity.
Comparative Data Table of Key Synthetic Methods for 4,5-Diphenyl Oxazole Derivatives
| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Robinson-Gabriel | Acylaminoketones, mineral acid, PPA | 50-60 | Well-established, good for diaryl | Harsh acidic conditions |
| Fischer Oxazole | Cyanohydrins, aromatic aldehydes, HCl | Moderate | Mild conditions | Limited substrate scope |
| Van Leusen | Aldehydes, TosMIC, base | High | Mild, one-step, versatile | Requires TosMIC |
| Bredereck | α-Haloketones, amides | High | Clean, economical | Limited to 2,4-disubstitution |
| Cycloisomerization | Propargylic amides, silica gel support | High | Mild, efficient | Requires specialized substrates |
| Erlenmeyer-Polchl | Aldehydes, sodium acetate, acetic anhydride | Moderate | Simple reagents | Long reaction times |
| Microwave-Assisted | Oximes, acid chlorides, microwave irradiation | High | Rapid, green chemistry | Requires microwave equipment |
Research Findings and Notes
- Microwave-assisted cyclodehydration has been shown to significantly reduce reaction times and improve yields for oxazole derivatives, including those with complex substituents like piperidino groups.
- The Robinson-Gabriel synthesis remains a cornerstone for 2,5-diaryloxazole preparation, which is structurally analogous to the 4,5-diphenyl substitution pattern in the target compound.
- Catalytic methods using copper and silver salts provide selective and efficient routes to substituted oxazoles, potentially facilitating the introduction of the piperidino moiety.
- Green chemistry approaches emphasize the use of milder conditions, recyclable catalysts, and solvent-free or microwave-assisted protocols to enhance sustainability in oxazole synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxazole, 4,5-diphenyl-2-piperidino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring or the phenyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the oxazole ring or the phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas for reduction, and various oxidizing agents for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed coupling reactions can yield aryl-substituted oxazole derivatives .
Scientific Research Applications
Anticancer Applications
The oxazole scaffold has been extensively studied for its anticancer properties. Recent research indicates that oxazolo[5,4-d]pyrimidines, closely related to oxazole derivatives, demonstrate significant cytotoxic activity against various cancer cell lines. For instance:
- Cytotoxic Activity : Oxazolo[5,4-d]pyrimidine derivatives showed promising results against human cancer cell lines such as A549 (lung carcinoma) and MCF7 (breast adenocarcinoma). One specific derivative exhibited a 50% cytotoxic concentration (CC50) of 58.4 µM against the HT29 colon cancer cell line, outperforming standard chemotherapeutics like fluorouracil and exhibiting lower toxicity to normal cells .
- Mechanisms of Action : These compounds are believed to inhibit key signaling pathways involved in cancer progression. They have been identified as inhibitors of VEGFR-2 and other kinases involved in tumor growth and angiogenesis .
Antimicrobial Activity
Oxazole derivatives have also been investigated for their antimicrobial properties:
- Bacterial Inhibition : Studies have shown that oxazole compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria. For example, a series of oxazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to standard antibiotics like ampicillin .
- Fungal Activity : Some oxazole derivatives demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .
Other Pharmacological Activities
Beyond anticancer and antimicrobial applications, oxazole derivatives exhibit a broad spectrum of pharmacological activities:
- Anti-inflammatory Effects : Certain oxazole compounds have shown anti-inflammatory properties, making them candidates for treating inflammatory diseases .
- Antidiabetic Properties : Research suggests that some oxazole derivatives may possess antidiabetic effects, contributing to glucose metabolism regulation .
- Neuroprotective Effects : There is emerging evidence supporting the neuroprotective potential of oxazole derivatives in models of neurodegenerative diseases .
Synthesis and Development
The synthesis of oxazole derivatives typically involves various methods that enhance their bioactivity:
Case Study 1: Anticancer Activity
A study focused on synthesizing new oxazolo[5,4-d]pyrimidine derivatives assessed their anticancer activity against multiple cell lines. The most potent compound showed superior efficacy compared to traditional chemotherapeutics and minimal toxicity to healthy cells.
Case Study 2: Antimicrobial Efficacy
Research evaluating the antimicrobial properties of a series of oxazole compounds revealed significant inhibition against both bacterial and fungal pathogens. Compounds were compared against established antibiotics, demonstrating comparable or enhanced efficacy.
Mechanism of Action
The mechanism of action of Oxazole, 4,5-diphenyl-2-piperidino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Lipophilicity: The 4,5-diphenyl configuration likely elevates logP values compared to mono-substituted analogs, impacting bioavailability and tissue penetration.
Data Tables
Table 1: Structural and Activity Comparison of Selected Oxazole Derivatives
Biological Activity
The compound Oxazole, 4,5-diphenyl-2-piperidino- is a member of the oxazole family, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent research findings.
Anticancer Activity
Recent studies have highlighted the potential of oxazole derivatives as anticancer agents. For instance, a new class of oxazolo[5,4-d]pyrimidines was synthesized and evaluated for their cytotoxic activity against various cancer cell lines. One derivative demonstrated a 50% cytotoxic concentration (CC50) of 58.4 µM against the HT29 colon cancer cell line, which is comparable to established chemotherapeutics like cisplatin (CC50 = 47.2 µM ) and significantly more potent than fluorouracil (CC50 = 381.2 µM ) .
Structure-Activity Relationship
The structure-activity relationship (SAR) studies indicate that modifications in the oxazole scaffold can enhance anticancer activity. For example, compounds with specific substituents at the 3-position showed improved efficacy against cancer cells by activating apoptotic pathways and inhibiting angiogenesis .
Antimicrobial Activity
The antimicrobial potential of oxazole derivatives has also been explored. A study synthesized various substituted oxazoles and assessed their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The most active compound exhibited a minimum inhibitory concentration (MIC) of 0.8 µg/ml against Candida albicans, indicating strong antifungal properties .
Comparative Antimicrobial Efficacy
The following table summarizes the MIC values of selected compounds against various fungal strains:
| Compound | Candida albicans | Candida tropicalis | Aspergillus niger |
|---|---|---|---|
| 11 | 1.6 µg/ml | 3.2 µg/ml | 1.6 µg/ml |
| 12 | 0.8 µg/ml | 3.2 µg/ml | 1.6 µg/ml |
| Reference (Fluconazole) | 3.2 µg/ml | 3.2 µg/ml | 1.6 µg/ml |
The biological activity of oxazole derivatives often involves multiple mechanisms:
- Inhibition of Enzymes : Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer progression .
- Induction of Apoptosis : Certain compounds induce apoptosis in cancer cells by activating caspases, leading to DNA fragmentation and cell death .
- Antioxidant Properties : Oxazoles have demonstrated antioxidant activities that may contribute to their therapeutic effects by reducing oxidative stress in cells .
Case Studies
- Cancer Xenograft Models : In vivo studies using human colorectal DLD-1 xenograft mouse models showed that specific oxazole derivatives could inhibit tumor growth by up to 63% , indicating their potential as effective anticancer agents .
- Neuroblastoma Studies : A derivative was identified as a potent inhibitor in human neuroblastoma SH-SY5Y cells, demonstrating desirable pharmacokinetic properties after both intravenous and oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
